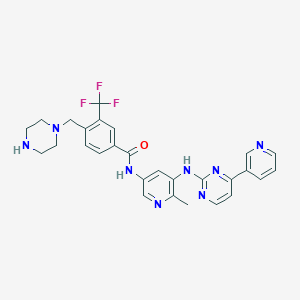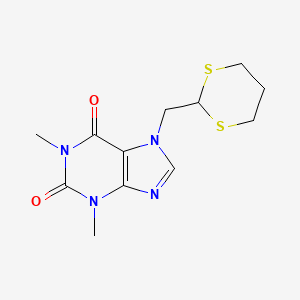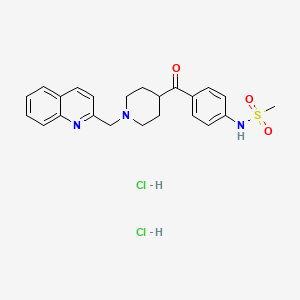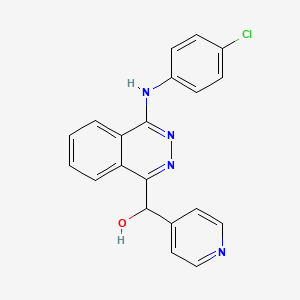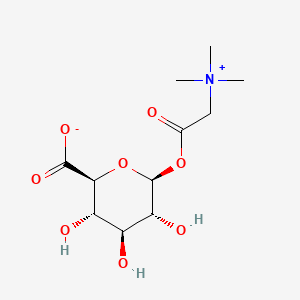
Betaine glucuronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of betaine glucuronate typically involves the esterification of betaine with glucuronic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the esterification process.
Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts such as glucuronosyltransferases.
Solvents: Polar solvents like water or methanol to dissolve the reactants.
Industrial Production Methods: Industrial production of this compound may involve:
Extraction: Betaine can be extracted from natural sources like sugar beets, while glucuronic acid can be derived from glucose.
Chemical Synthesis: Combining extracted betaine and glucuronic acid under controlled conditions to produce this compound.
Purification: Techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Betaine glucuronate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form betaine aldehyde and glucuronic acid derivatives.
Reduction: Reduction reactions can convert this compound back to its precursor molecules.
Substitution: Substitution reactions can occur at the glucuronic acid moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Properties
CAS No. |
32087-68-6 |
|---|---|
Molecular Formula |
C11H19NO8 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C11H19NO8/c1-12(2,3)4-5(13)19-11-8(16)6(14)7(15)9(20-11)10(17)18/h6-9,11,14-16H,4H2,1-3H3/t6-,7-,8+,9-,11+/m0/s1 |
InChI Key |
YJSRPTFWEFKQSW-ZCLKDUABSA-N |
Isomeric SMILES |
C[N+](C)(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O |
Canonical SMILES |
C[N+](C)(C)CC(=O)OC1C(C(C(C(O1)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)

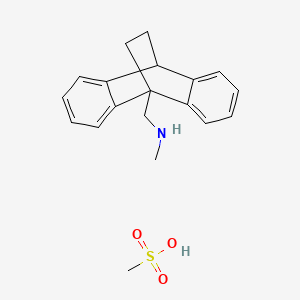





![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
